molecular formula C15H15FN2O3S B4265775 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No. B4265775
M. Wt: 322.4 g/mol
InChI Key: SPGPCMQHDNKQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that is found in many proteins. Fmoc-Lys(Mtt)-OH is used as a building block for the synthesis of peptides and proteins, and it has a variety of applications in the fields of biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH is related to its ability to form covalent bonds with other molecules. The thiazole moiety in 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH can react with the amino group of another lysine residue in a peptide chain, forming a stable covalent bond. This covalent bond can affect the conformation and activity of the peptide, leading to changes in biological activity.
Biochemical and Physiological Effects
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH itself does not have any biochemical or physiological effects, as it is a synthetic compound that is not found in nature. However, the peptides and proteins that are synthesized using 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH can have a variety of biochemical and physiological effects, depending on their structure and activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH in lab experiments is its versatility. It can be used to synthesize a wide range of peptides and proteins, and it can be modified to introduce different functional groups or modifications. However, one limitation of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH is its cost, as it is a relatively expensive reagent compared to other amino acid derivatives.

Future Directions

There are several future directions for the use of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH in scientific research. One area of interest is the development of new methods for peptide synthesis using 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH as a building block. Another area of interest is the use of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH in the synthesis of peptidomimetics with novel structures and biological activities. Additionally, 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH could be used in the development of new drugs or therapeutic agents based on peptide or protein structures.

Scientific Research Applications

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH is commonly used in the synthesis of peptides and proteins for scientific research purposes. It is often used as a building block for the preparation of peptide libraries, which are collections of peptides that are used to screen for biological activity. 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid(Mtt)-OH is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and activity of peptides.

properties

IUPAC Name

5-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-9-14(10-5-7-11(16)8-6-10)18-15(22-9)17-12(19)3-2-4-13(20)21/h5-8H,2-4H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPCMQHDNKQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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